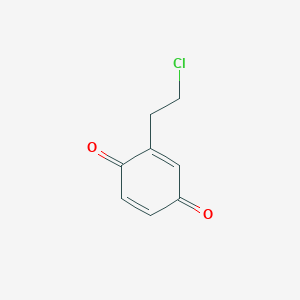phosphanium CAS No. 65463-67-4](/img/structure/B14495342.png)
Bis[(4-bromophenyl)methoxy](oxo)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-bromophenyl)methoxyphosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two 4-bromophenyl groups attached to a methoxy group and an oxo group bonded to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromophenyl)methoxyphosphanium typically involves the reaction of 4-bromophenol with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of Bis(4-bromophenyl)methoxyphosphanium can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-bromophenyl)methoxyphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Various substituted phosphonium salts
Applications De Recherche Scientifique
Bis(4-bromophenyl)methoxyphosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Bis(4-bromophenyl)methoxyphosphanium involves its interaction with molecular targets through its phosphorus center. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The oxo and methoxy groups play a crucial role in stabilizing these complexes and enhancing their reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenylphosphine oxide
- Dibutylphosphine oxide
- Diphenylphosphine oxide
Uniqueness
Bis(4-bromophenyl)methoxyphosphanium is unique due to the presence of the 4-bromophenyl groups, which impart distinct electronic and steric properties. These properties make it a valuable compound for specific applications where other phosphine oxides may not be as effective.
Propriétés
Numéro CAS |
65463-67-4 |
|---|---|
Formule moléculaire |
C14H12Br2O3P+ |
Poids moléculaire |
419.02 g/mol |
Nom IUPAC |
bis[(4-bromophenyl)methoxy]-oxophosphanium |
InChI |
InChI=1S/C14H12Br2O3P/c15-13-5-1-11(2-6-13)9-18-20(17)19-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2/q+1 |
Clé InChI |
BSCZTFLTUXHREH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO[P+](=O)OCC2=CC=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


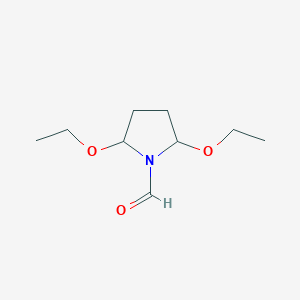
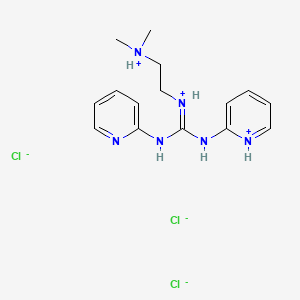
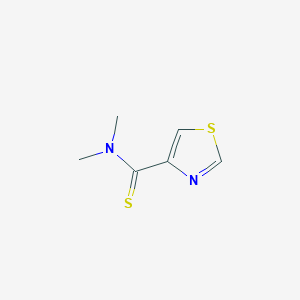
![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)
![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)
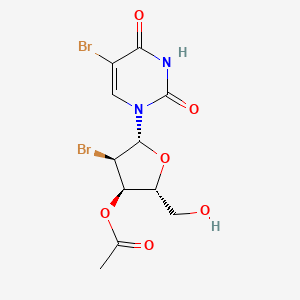
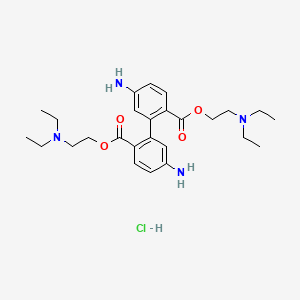
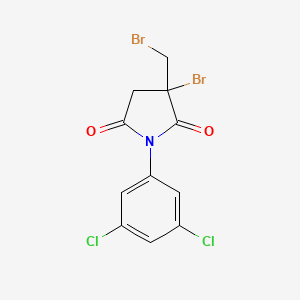
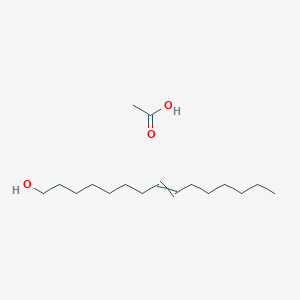
![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one](/img/structure/B14495350.png)
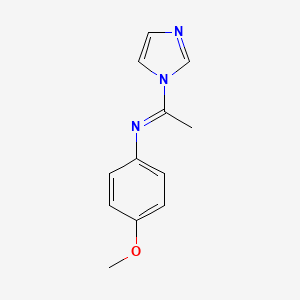
![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
